molecular formula C13H13FN2O4 B1406577 3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1955515-02-2

3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

Cat. No.: B1406577
CAS No.: 1955515-02-2
M. Wt: 280.25 g/mol
InChI Key: LOZSEHZSTKQALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a useful research compound. Its molecular formula is C13H13FN2O4 and its molecular weight is 280.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Novel substituted analogs of this compound class have shown significant in vitro cytotoxicity against a variety of human tumor cell lines, including melanoma and ovarian cancer cells. These findings suggest their potential as lead compounds for antitumor agent development (Penthala, Reddy Yerramreddy, & Crooks, 2011).
  • Additionally, specific derivatives have demonstrated high antibacterial and antifungal activity, indicating a broader spectrum of potential therapeutic applications. The anticancer studies particularly highlighted their activity against human breast cancer cell lines (Pansare, Shelke, Khade, Jadhav, Pawar, Jadhav, & Bembalkar, 2019).
  • Organotin(IV) compounds containing derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid were synthesized and characterized, showing significant in vitro anticancer activity against various tumor cell lines, including prostate, colon, breast, and hepatic cancers. The data indicate these compounds' potential for high cell inhibition capability, possibly through mechanisms involving apoptosis and autophagy induction (Pantelić et al., 2020).

Antimicrobial Applications

  • Some derivatives of this compound class have been evaluated for their antimicrobial activities, showing potential against a range of microorganisms. This suggests their use in developing new antimicrobial agents to address the global challenge of microbial resistance to existing drugs (El-masry, Fahmy, & Abdelwahed, 2000).

Analytical and Quality Control for Pharmaceuticals

  • The analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids have been analyzed. The study emphasizes the necessity of including specific spectroscopic methods in the control methods to address the problem of tautomeric forms of these compounds, showcasing their significance in ensuring the quality of pharmaceutical products (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)7-16-12(19)10(15-13(16)20)4-5-11(17)18/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSEHZSTKQALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
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3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
Reactant of Route 6
3-{1-[(3-Fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid

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